10-acetyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a chloro-fluoro-phenyl group and a dimethyl-tetrahydrobenzo ring system.
Preparation Methods
The synthesis of 10-acetyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps The synthetic route typically starts with the preparation of the key intermediate, 2-chloro-6-fluoro-phenylacetyl chloride This intermediate is then reacted with a suitable amine to form the benzodiazepine core structureIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
10-acetyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to its pharmacological effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is responsible for its anxiolytic and sedative properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, alprazolam, and lorazepam. Compared to these, 10-acetyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structural feature with the chloro-fluoro-phenyl group, which may contribute to its distinct pharmacological profile. The presence of the acetyl group also differentiates it from other benzodiazepines, potentially affecting its metabolic stability and activity .
Properties
Molecular Formula |
C23H22ClFN2O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-acetyl-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H22ClFN2O2/c1-13(28)27-18-10-5-4-9-16(18)26-17-11-23(2,3)12-19(29)21(17)22(27)20-14(24)7-6-8-15(20)25/h4-10,22,26H,11-12H2,1-3H3 |
InChI Key |
LXGUAURZSOAXTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)F |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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